molecular formula C21H17F4NO3S B2600977 N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 338392-94-2

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2600977
CAS No.: 338392-94-2
M. Wt: 439.42
InChI Key: IWVZUUMNBJAZMF-UHFFFAOYSA-N
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Description

N-(3-{[(4-Fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide (CAS: 338392-94-2) is a sulfonamide derivative with the molecular formula C₂₁H₁₇F₄NO₃S and a molecular weight of 439.42 g/mol . Its structure comprises a 4-(trifluoromethyl)benzenesulfonamide group linked to a phenyl ring substituted with a (4-fluorobenzyl)oxy-methyl moiety. This compound is structurally tailored for interactions with hydrophobic enzyme pockets, suggesting applications in medicinal chemistry, particularly as a kinase or protease inhibitor.

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)methoxymethyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F4NO3S/c22-18-8-4-15(5-9-18)13-29-14-16-2-1-3-19(12-16)26-30(27,28)20-10-6-17(7-11-20)21(23,24)25/h1-12,26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVZUUMNBJAZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzyl Ether: : The initial step involves the reaction of 4-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyl ether. This reaction often employs a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

  • Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the benzyl ether intermediate with a sulfonyl chloride derivative, such as 4-(trifluoromethyl)benzenesulfonyl chloride, in the presence of a base like triethylamine.

  • Final Coupling: : The final step involves coupling the intermediate with a suitable amine derivative to form the desired this compound. This step may require a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The presence of fluorine and sulfonamide groups makes this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the benzyl ether linkage, using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can also occur, especially at the sulfonamide group, using reducing agents like lithium aluminum hydride.

  • Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. This involves the use of palladium catalysts and boronic acid derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been synthesized and evaluated for their ability to inhibit protein kinase activity, which plays a crucial role in cancer cell proliferation. These studies suggest that modifications to the benzenesulfonamide structure can enhance its efficacy against various cancer types .

1.2 Antimicrobial Properties

Recent investigations have shown that benzenesulfonamide derivatives can possess strong antimicrobial activity against multidrug-resistant strains of bacteria and mycobacteria. A study demonstrated that compounds bearing a trifluoromethyl group showed enhanced antibacterial properties compared to traditional antibiotics, indicating their potential as new therapeutic agents for treating infections caused by resistant pathogens .

Agricultural Applications

2.1 Crop Protection

This compound and its analogs have been explored for use in crop protection. These compounds can act as herbicides or fungicides due to their ability to interfere with specific biochemical pathways in pests or pathogens. Patent literature indicates that such compounds can be effective against a range of agricultural pests, thereby improving crop yields and sustainability .

Materials Science

3.1 Development of Functional Materials

The unique properties of this compound make it suitable for the development of advanced materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has focused on synthesizing composites that leverage the compound's characteristics for applications in coatings, adhesives, and other industrial materials .

Table 1: Summary of Anticancer Activity Studies

CompoundTarget Cancer TypeIC50 (µM)Reference
Compound ABreast Cancer5.2
Compound BLung Cancer3.8
Compound CColon Cancer4.1

Table 2: Antimicrobial Efficacy Against Mycobacterial Strains

CompoundStrain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound DM. abscessus0.5
Compound EM. tuberculosis0.2

Mechanism of Action

The mechanism by which N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

S-Alkylated 1,2,4-Triazoles (Compounds 10–15)

Synthesized via Friedel-Crafts and nucleophilic addition reactions, these derivatives (e.g., (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones) feature halogen substituents (X = H, Cl, Br) and fluorophenyl groups . Unlike the target compound, these triazoles exhibit tautomerism (thiol-thione equilibrium) and lack the benzyloxy-methyl linker. Their IR spectra show C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) stretches, absent in the target sulfonamide, confirming distinct tautomeric states .

Mercaptoethyl Derivatives (e.g., Compound 10b)

N-(2-mercaptoethyl)-4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide (10b) shares the trifluoromethyl and halogenated aryl groups but incorporates a picolinamide-urea scaffold .

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

This derivative replaces the fluorobenzyl group with a methyl-oxazole ring, reducing lipophilicity (logP ~2.5 vs. ~3.8 for the target compound) and altering metabolic stability . The oxazole’s rigidity may limit conformational flexibility, affecting bioavailability.

Functional Group Comparisons

Compound Key Functional Groups Molecular Weight logP (Predicted) Bioactivity Focus
Target Compound Sulfonamide, –CF₃, 4-fluorobenzyl ether 439.42 3.8 Kinase inhibition
S-Alkylated Triazoles Triazole-thione, halogens (Cl, Br) 450–480 4.0–4.5 Antimicrobial, Anticancer
Mercaptoethyl Derivative 10b Urea, picolinamide, –CF₃ ~520 3.5 Kinase/protease inhibition
Oxazole Sulfonamide Oxazole, methyl, sulfamoyl 362.38 2.5 Antimicrobial

Biological Activity

N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available phenolic compounds and trifluoromethyl benzenesulfonyl chlorides.
  • Reactions : The key reactions include nucleophilic substitution and ether formation. The trifluoromethyl group is introduced to enhance biological activity and lipophilicity.

2. Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties and enzyme inhibition capabilities.

2.1 Anticancer Activity

Recent studies have demonstrated that compounds with a trifluoromethyl group exhibit enhanced interaction with cellular targets, improving their efficacy against cancer cell lines. For instance:

  • Cell Line Testing : In vitro tests showed significant growth inhibition in various cancer cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498) .
Cell Line Compound Tested Growth Inhibition (%)
RPMI-8226 (Leukemia)This compound> 20%
A549 (Lung Cancer)This compound> 10%
A498 (Renal Cancer)This compound> 15%

2.2 Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression:

  • Target Enzymes : The compound shows promise as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial for tumor growth and proliferation .

3. Case Studies

Several case studies highlight the effectiveness of trifluoromethylated compounds in clinical settings:

  • Study on EGFR Inhibition : A study indicated that similar compounds with trifluoromethyl groups exhibited potent inhibitory effects on EGFR, suggesting a potential pathway for therapeutic applications in cancer treatment .
  • Antiviral Activity : Other derivatives have shown activity against viral replication, indicating that modifications to the molecule can lead to diverse biological effects .

4. Conclusion

This compound represents a significant advancement in the development of anticancer agents. Its unique structural features contribute to its biological activity, particularly through enhanced interaction with cellular targets and enzyme inhibition.

Further research is warranted to explore its full therapeutic potential, optimize its efficacy, and assess its safety profile in clinical applications. The incorporation of trifluoromethyl groups continues to be a promising strategy in drug design, particularly for targeting critical pathways in cancer biology.

Q & A

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Monitor degradation kinetics using LC-MS/MS over 24–72 hours. Compare half-life (t₁/₂) to structurally similar sulfonamides. For oxidative stability, expose the compound to cytochrome P450 enzymes or H₂O₂ and analyze metabolites via high-resolution mass spectrometry .

Q. What in vitro assays are appropriate for evaluating its enzyme inhibitory activity?

  • Methodological Answer : Use fluorogenic or colorimetric substrates in target-specific assays (e.g., carbonic anhydrase inhibition via stopped-flow CO₂ hydration). Measure IC₅₀ values in triplicate using dose-response curves (1 nM–100 µM). For kinase targets, employ ADP-Glo™ assays. Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with SPR (surface plasmon resonance) to confirm binding kinetics .

Q. What computational strategies predict the compound’s binding affinity to protein targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against crystal structures of target proteins (e.g., HDACs or kinases). Prioritize docking poses with the lowest Gibbs free energy (ΔG). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess binding stability. Use MMGBSA (Molecular Mechanics/Generalized Born Surface Area) to calculate binding energies. Cross-reference with pharmacophore models to identify critical interactions (e.g., hydrogen bonds with sulfonamide groups) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Systematically compare assay conditions (e.g., cell lines, serum concentrations, incubation times). Replicate experiments with standardized protocols (e.g., CLIA guidelines). Use orthogonal assays (e.g., Western blot for target protein modulation alongside cell viability assays). Employ meta-analysis tools to identify confounding variables (e.g., solvent effects from DMSO) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer : Test co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin complexes. Determine logP via shake-flask method (octanol/water) to guide formulation. For parenteral administration, use nanosuspensions stabilized with poloxamers. Validate solubility enhancements by comparing AUC (area under the curve) in pharmacokinetic studies .

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